molecular formula C15H19N5O3S B2532402 2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 1706106-40-2

2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B2532402
CAS No.: 1706106-40-2
M. Wt: 349.41
InChI Key: XAMNZJLMIWNLLP-UHFFFAOYSA-N
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Description

2-(5-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a heterocyclic compound featuring a pyrazine core linked to a 1,2,4-oxadiazole ring, which is further substituted with a cyclopropanesulfonyl-piperidine moiety.

Properties

IUPAC Name

5-[(1-cyclopropylsulfonylpiperidin-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c21-24(22,12-3-4-12)20-7-1-2-11(10-20)8-14-18-15(19-23-14)13-9-16-5-6-17-13/h5-6,9,11-12H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMNZJLMIWNLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and oxadiazole rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopropanesulfonyl piperidine derivatives with oxadiazole and pyrazine moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR) , Fourier Transform Infrared Spectroscopy (FTIR) , and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, a study on related compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli , indicating that modifications in the oxadiazole structure can enhance antibacterial properties . The incorporation of the cyclopropanesulfonyl group may further augment this activity by influencing the compound's interaction with bacterial membranes.

Anticancer Activity

The pyrazine scaffold is known for its anticancer properties. Research indicates that compounds containing pyrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have reported promising results for similar compounds against various cancer cell lines, suggesting that 2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine could be explored further for its anticancer potential .

Neurological Applications

Given the piperidine structure's known effects on neurotransmitter systems, there is potential for this compound in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Case Study 1: Antimicrobial Efficacy

In a comparative study on various oxadiazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy. The cyclopropanesulfonyl group was noted to play a role in increasing the lipophilicity of the molecule, facilitating better membrane penetration .

Case Study 2: Anticancer Activity

A derivative featuring a similar pyrazine structure was evaluated against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase .

Mechanism of Action

The mechanism of action of 2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound Pyrazine + Oxadiazole C₁₇H₁₈N₆O₃S ~410.4 (estimated) Cyclopropanesulfonyl-piperidine N/A
BAY 87-2243 Pyrazole + Oxadiazole C₂₆H₂₆F₃N₇O₂ 525.53 Trifluoromethoxy-phenyl, cyclopropyl
BK10138 Benzothiazole + Oxadiazole C₁₅H₁₇N₅OS 315.39 Piperazine-methyl
2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile Pyridine + Oxadiazole C₁₆H₁₉N₅O₂ 313.35 5-Methyl-oxadiazole, piperidine

Biological Activity

Chemical Identity and Structure
2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic compound characterized by the presence of a pyrazine ring and an oxadiazole moiety, along with a cyclopropanesulfonyl-piperidine side chain. Its molecular formula is C15H19N5O3SC_{15}H_{19}N_{5}O_{3}S and it has a CAS Number of 1706106-40-2 .

Biological Activity

Pharmacological Potential
Research indicates that compounds containing pyrazole and oxadiazole structures often exhibit diverse biological activities. This specific compound has been evaluated for its potential as an anti-inflammatory agent, particularly through its interaction with cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

Mechanism of Action
The biological activity of 2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit COX enzymes, similar to other pyrazole derivatives. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Receptor Modulation : The compound may also interact with specific receptors involved in pain and inflammation pathways, although detailed receptor binding studies are still needed.

Research Findings

Case Studies and Experimental Data

  • In Vitro Studies : Initial in vitro studies have shown that derivatives of pyrazole, including this compound, can effectively block COX-2 activity. Such studies typically involve measuring the inhibition percentage against known standards .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on similar compounds to identify key structural features that enhance biological activity. For example, the presence of the cyclopropanesulfonyl group has been associated with increased potency due to improved binding affinity to target enzymes .
  • Toxicology and Safety Profiles : Toxicological assessments are crucial for determining the safety of new compounds. Current data suggest that while some pyrazole derivatives exhibit acceptable safety margins, further studies on this specific compound are required to establish its toxicity profile.

Comparative Analysis

Compound Biological Activity Mechanism References
2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazinePotential anti-inflammatoryCOX inhibition
Celecoxib (pyrazole derivative)Anti-inflammatoryCOX-2 selective inhibition
Rimonabant (another pyrazole derivative)Appetite suppressionCB1 receptor antagonist

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Animal model studies to assess the pharmacokinetics and therapeutic efficacy in inflammatory conditions.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials will be essential for evaluating safety and efficacy in humans.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects will enhance understanding and potential therapeutic applications.

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